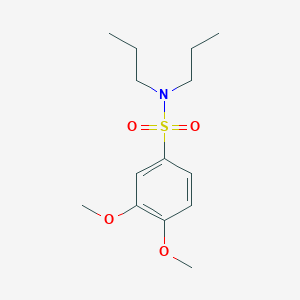
3,4-dimethoxy-N,N-dipropylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Photosensitive Protecting Groups
Photosensitive protecting groups, such as those involving dimethoxybenzenesulfonamide structures, are pivotal in synthetic chemistry. They hold promise for future developments in this field, offering novel ways to protect reactive sites during chemical reactions and then remove these protecting groups using light, a method that offers high selectivity and minimal side-product formation (Amit, Zehavi, & Patchornik, 1974).
Therapeutic Potential in Proliferative Disorders
Compounds structurally related to 3,4-dimethoxy-N,N-dipropylbenzenesulfonamide, such as Tranilast, demonstrate significant therapeutic potential in managing tumors. The antitumor properties of Tranilast, including its effects on various tumor types and potential modes of action, are under extensive investigation. This research underscores the importance of such compounds in developing new cancer therapies (Rogosnitzky, Danks, & Kardash, 2012).
Advanced Oxidation Processes for Environmental Detoxification
Advanced Oxidation Processes (AOPs) are critical for removing recalcitrant compounds like pharmaceuticals from water. Research into the degradation of acetaminophen, a compound structurally distinct but relevant in the context of environmental chemistry, provides insights into the potential environmental applications of related compounds. AOPs can lead to the generation of various by-products, demonstrating the complexity and efficiency of these processes in treating polluted water (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Analytical Methods in Antioxidant Activity Studies
In the realm of food science and pharmacology, understanding the antioxidant activity of compounds is vital. Methods such as the DPPH assay, used to determine the antioxidant capacity of complex samples, highlight the significance of analytical chemistry in evaluating the health benefits of compounds, including those related to dimethoxybenzenesulfonamide structures (Munteanu & Apetrei, 2021).
properties
IUPAC Name |
3,4-dimethoxy-N,N-dipropylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4S/c1-5-9-15(10-6-2)20(16,17)12-7-8-13(18-3)14(11-12)19-4/h7-8,11H,5-6,9-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZNXUSFGVIJHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC(=C(C=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

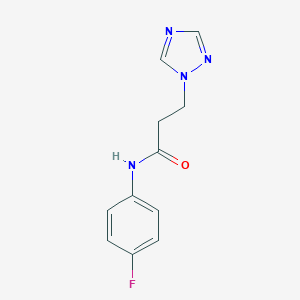
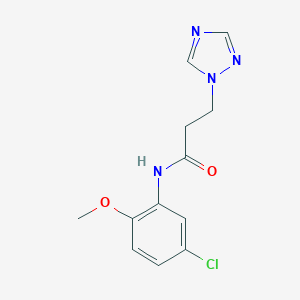
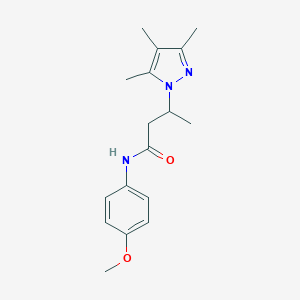
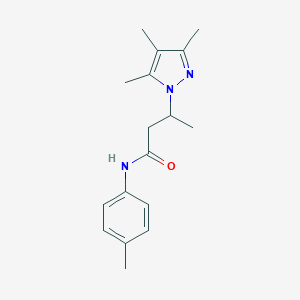
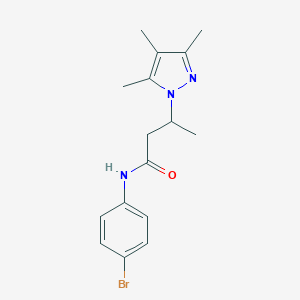
![1-(4-methoxyphenoxy)-3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B497374.png)
![9-[2-hydroxy-3-(1H-imidazol-1-yl)propyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B497375.png)
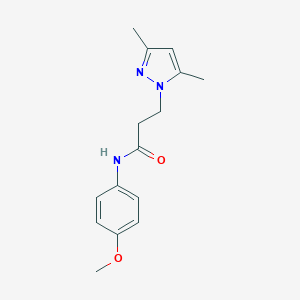
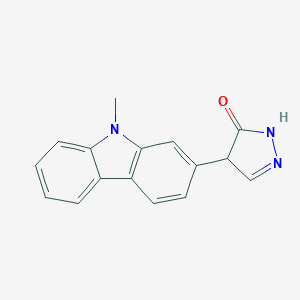
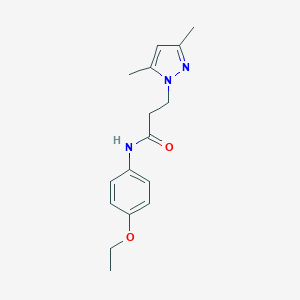

![6-(4-bromophenyl)-7-ethoxy-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B497385.png)
![1-(1-Aminonaphtho[2,1-b]furan-2-yl)ethanone](/img/structure/B497386.png)
![4',9'-dimethoxy-6',7'-dihydrospiro(cyclohexane-1,7'-[5'H]-furo[3,2-g]chromene)-5'-one](/img/structure/B497389.png)